4-(1-Piperazinyl)-1H-benzimidazole trihydrobromide
Description
4-(1-Piperazinyl)-1H-benzimidazole trihydrobromide (CAS 477852-74-7) is a benzimidazole derivative characterized by a piperazine substituent at the 4-position of the benzimidazole core and a trihydrobromide salt form. The benzimidazole scaffold is a privileged structure in medicinal chemistry due to its planar aromatic system, which facilitates interactions with biological targets such as enzymes and receptors . The trihydrobromide salt enhances solubility and bioavailability compared to its free base form, making it advantageous for pharmaceutical applications .
Properties
CAS No. |
84806-71-3 |
|---|---|
Molecular Formula |
C11H17Br3N4 |
Molecular Weight |
444.99 g/mol |
IUPAC Name |
4-piperazin-1-yl-1H-benzimidazole;trihydrobromide |
InChI |
InChI=1S/C11H14N4.3BrH/c1-2-9-11(14-8-13-9)10(3-1)15-6-4-12-5-7-15;;;/h1-3,8,12H,4-7H2,(H,13,14);3*1H |
InChI Key |
WPEOQBGHNTUXON-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1)C2=CC=CC3=C2N=CN3.Br.Br.Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(piperazin-1-yl)-1H-benzo[d]imidazole trihydrobromide typically involves the reaction of benzimidazole with piperazine under specific conditions. One common method includes the use of a solvent such as ethanol or methanol, with the reaction being carried out at elevated temperatures to facilitate the formation of the desired product. The reaction can be represented as follows:
- Benzimidazole + Piperazine → 4-(piperazin-1-yl)-1H-benzo[d]imidazole
- The product is then treated with hydrobromic acid to form the trihydrobromide salt.
Industrial Production Methods
In an industrial setting, the production of 4-(piperazin-1-yl)-1H-benzo[d]imidazole trihydrobromide may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
4-(piperazin-1-yl)-1H-benzo[d]imidazole trihydrobromide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the benzimidazole ring or the piperazine moiety.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents like alkyl halides or acyl chlorides are often employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzimidazole N-oxides, while substitution reactions can produce a variety of alkylated or acylated derivatives.
Scientific Research Applications
Anticancer Activity
Recent studies have demonstrated the potential of 4-(1-Piperazinyl)-1H-benzimidazole trihydrobromide as an anticancer agent. Benzimidazole derivatives are known for their ability to interfere with tubulin polymerization, which is crucial for cancer cell division. For instance, compounds similar to this trihydrobromide have shown promising results against various cancer cell lines, including breast cancer (MDA-MB-231) and glioblastoma (U-87 MG) cells .
Case Study:
In one study, derivatives of benzimidazole with piperazine fragments exhibited significant cytotoxicity against cancer cells, with some compounds demonstrating lower IC50 values compared to established drugs like albendazole .
Neurological Disorders
The compound has been investigated for its potential as a phosphodiesterase inhibitor, which may influence neurotransmission by modulating cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP) levels. This modulation is essential for treating neurological disorders such as Huntington's disease .
Case Study:
A series of studies highlighted the effectiveness of related compounds in selectively targeting dopamine receptors, suggesting that this compound could be developed into therapeutic agents for conditions like schizophrenia and other neuropsychiatric disorders .
Antimicrobial Properties
Research indicates that this compound may also exhibit antimicrobial properties. Its structure allows it to interact with various biological targets, potentially leading to the inhibition of bacterial growth.
Mechanism of Action
The mechanism of action of 4-(piperazin-1-yl)-1H-benzo[d]imidazole trihydrobromide involves its interaction with specific molecular targets. In the case of its antimicrobial activity, the compound may inhibit the synthesis of nucleic acids or proteins in microorganisms. For its anticancer properties, it may interfere with cell division or induce apoptosis in cancer cells. The exact molecular pathways and targets can vary depending on the specific biological activity being studied.
Comparison with Similar Compounds
Table 1: Structural Comparison of Key Compounds
Key Observations :
Piperazine Positioning : The target compound’s piperazinyl group at the 4-position of benzimidazole distinguishes it from aripiprazole, where piperazine is part of a butoxy chain on a carbostyril core. This difference impacts target engagement; for example, aripiprazole’s extended chain allows deeper penetration into CNS receptors .
Salt vs. Free Base : The trihydrobromide salt likely improves aqueous solubility compared to free-base analogues like those in and , which may require formulation adjustments for bioavailability .
Table 2: Activity Trends in Related Compounds
Key Insights :
- Electronegativity and Potency: highlights that electronegative substituents (e.g., halogens) at para positions enhance activity in non-piperazine chalcones. For the target compound, the piperazinyl group’s nitrogen atoms could mimic this effect, offering H-bonding or ionic interactions .
- Benzimidazole vs. Chalcone Cores : The rigid benzimidazole core in the target compound may provide stronger π-π stacking with biological targets compared to the flexible α,β-unsaturated ketone in chalcones .
- Piperazine as a Pharmacophore: Piperazine is a common pharmacophore in CNS drugs (e.g., aripiprazole) due to its ability to modulate receptor affinity.
Physicochemical and Pharmacokinetic Properties
Table 3: Comparative Physicochemical Profiles
Key Takeaways :
- Salt Advantage : The trihydrobromide form likely reduces LogP compared to neutral analogues, improving water solubility and dissolution rates .
- Arylsulfonyl Trade-offs : While arylsulfonyl groups () enhance lipophilicity for membrane penetration, they may reduce solubility, necessitating prodrug strategies .
Biological Activity
4-(1-Piperazinyl)-1H-benzimidazole trihydrobromide is a compound that has garnered interest in pharmacological research due to its potential therapeutic applications. This article delves into its biological activity, focusing on its mechanisms, efficacy, and potential applications in various medical fields.
Structural Characteristics
The unique structural features of 4-(1-Piperazinyl)-1H-benzimidazole enhance its biological activity. The benzimidazole moiety is known for its ability to interact with various biological targets, particularly receptors involved in neurological and psychological disorders. The piperazine group contributes to the compound's solubility and receptor affinity.
Research indicates that this compound exhibits selective activity towards dopamine D4 receptors, which are implicated in cognitive functions and neuropsychiatric disorders. It has been shown to modulate neurotransmitter systems, potentially offering therapeutic benefits for conditions such as schizophrenia, ADHD, and substance use disorders .
Biological Activity and Efficacy
The biological activity of this compound can be summarized as follows:
- Dopamine Receptor Modulation : The compound has demonstrated selective binding affinity for dopamine D4 receptors with Ki values indicating high potency (≤ 4.3 nM) compared to other D2-like receptors .
- Neuroprotective Effects : It may exert neuroprotective effects through its interaction with dopaminergic pathways, which could be beneficial in neurodegenerative diseases .
- Antiviral Properties : Some studies suggest potential antiviral activity, although further research is needed to elucidate the mechanisms involved .
Case Studies
Several studies have investigated the pharmacological profiles of compounds related to 4-(1-Piperazinyl)-1H-benzimidazole. For instance:
- Study A : A study on a series of benzimidazole derivatives showed that modifications at the piperazine moiety significantly influenced receptor selectivity and efficacy. Compounds exhibiting high D4 receptor affinity were noted for their potential in treating cognitive deficits associated with neuropsychiatric conditions .
- Study B : Another investigation highlighted the compound's role in reducing symptoms associated with anxiety and depression in animal models, suggesting a multifaceted mechanism involving serotonin and norepinephrine modulation .
Data Table: Comparative Biological Activity
| Compound Name | Target Receptor | Ki (nM) | Effect |
|---|---|---|---|
| 4-(1-Piperazinyl)-1H-benzimidazole | Dopamine D4 | ≤ 4.3 | Modulates cognition |
| 2-(4-Phenylpiperidin-1-yl)acetamide | Dopamine D2 | >100 | Less effective |
| 1-(3-(4-Phenylpiperazin-1-yl)propyl) | Dopamine D4 | <10 | Neuroprotective |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
